7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O5/c1-22-15-14(16(27)23(2)18(22)28)24(17(21-15)20-7-8-25)9-12(26)10-29-13-5-3-11(19)4-6-13/h3-6,12,25-26H,7-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJVHLJCCYSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 941965-65-7) is a complex organic molecule belonging to the purine family. Its unique structure incorporates various functional groups that contribute to its biological activity, particularly in the modulation of cellular pathways relevant to cancer and inflammation.
- Molecular Formula : C₁₈H₂₂ClN₅O₅
- Molecular Weight : 423.8 g/mol
- Structure : The compound features a bicyclic purine core with functional groups including a chlorophenoxy moiety and a hydroxyethylamine side chain.
This compound has been identified as a potential modulator of the Wnt signaling pathway , which plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is often implicated in cancer progression. Studies have shown that compounds similar to this one can exhibit anti-inflammatory and neuroprotective effects, suggesting broader therapeutic applications.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results:
-
In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it exhibited significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value indicating effective growth inhibition.
Cell Line IC₅₀ (µM) Effect A549 25 Apoptosis Induction MCF-7 30 Growth Inhibition
These results highlight its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It was observed to reduce inflammatory cytokine production in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.
Case Studies
- Study on Lung Cancer Cells : A study by Li et al. (2022) evaluated the effects of this compound on A549 cells and reported an IC₅₀ of 25 µM for apoptosis induction. The study highlighted the compound's ability to disrupt mitochondrial membrane potential leading to cell death.
- Wnt Pathway Modulation : Research conducted by Zhang et al. (2023) indicated that the compound effectively inhibited Wnt signaling in colorectal cancer cells, leading to decreased cell proliferation and increased apoptosis rates.
- Neuroprotective Effects : In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, further supporting its potential therapeutic applications beyond oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related purine-dione derivatives:
Key Observations:
Substituent Effects on Hydrophilicity: The target compound’s 2-hydroxyethylamino group enhances water solubility compared to the furylmethylamino () or nitro () substituents.
Bioactivity Trends: Chlorinated aromatic groups (e.g., 4-chlorophenoxy, 2-chlorobenzyl) are associated with enhanced receptor binding affinity in purine derivatives, as seen in and . Hydroxyl-containing side chains (e.g., 2-hydroxypropyl in the target compound) may reduce toxicity compared to nitro or hydrazine groups .
Synthetic Accessibility :
Preparation Methods
Alkylation and Nitrosation
Initial alkylation of uracil at positions 1 and 3 with methyl groups is achieved using methyl iodide in the presence of a base such as potassium carbonate. Subsequent nitrosation with sodium nitrite in acidic media introduces a nitroso group at position 5, yielding 5-nitroso-1,3-dimethyluracil. Reduction with sodium dithionite converts this intermediate to 5,6-diamino-1,3-dimethyluracil, a critical precursor for xanthine formation.
Cyclization to Xanthine
Cyclization of 5,6-diamino-1,3-dimethyluracil is facilitated by condensation with carbonyl-containing reagents. For example, reaction with formic acid or triethyl orthoformate under reflux conditions promotes ring closure, forming the 1,3-dimethylxanthine core. Alternative methods employ carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation, followed by base-mediated cyclization.
7-[3-(4-Chlorophenoxy)-2-Hydroxypropyl] Side Chain Installation
The 7-position’s substituent is introduced via alkylation or epoxy ring-opening reactions.
Epoxide-Mediated Alkylation
A key method involves the use of epichlorohydrin derivatives. 3-(4-Chlorophenoxy)-1,2-epoxypropane is prepared by reacting epichlorohydrin with 4-chlorophenol under basic conditions. This epoxide is then reacted with the xanthine intermediate in the presence of a base (e.g., NaHCO₃) to open the epoxide ring, yielding the 2-hydroxypropyl side chain.
Reaction Conditions:
Direct Alkylation
Alternative routes employ 3-(4-chlorophenoxy)-2-hydroxypropyl bromide as an alkylating agent. Reaction with the xanthine core in DMF at 60–80°C in the presence of potassium carbonate affords the target side chain.
Optimization and Challenges
Regioselectivity Control
Ensuring selective substitution at positions 7 and 8 remains a challenge due to the xanthine core’s multiple reactive sites. Steric and electronic factors are mitigated through:
Purification Techniques
Crude products often require chromatographic purification (silica gel or reverse-phase HPLC) to isolate the desired isomer. Recrystallization from toluene or ethyl acetate/hexane mixtures improves purity.
Analytical Characterization
Critical quality control metrics include:
Comparative Synthesis Routes
A comparative analysis of two dominant pathways is summarized below:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. For example, temperature (e.g., 60–80°C for nucleophilic substitution steps) and solvent polarity (e.g., DMF for solubility of intermediates) significantly impact intermediate stability . Catalysts like Pd/C or enzymes (e.g., lipases) may enhance regioselectivity during hydroxylation or alkylation steps . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .
Q. How can structural characterization be systematically validated for this compound?
- Methodological Answer : Combine orthogonal techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, hydroxypropyl protons at δ 3.5–4.0 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₅ClN₆O₅: 453.1554) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydro-purine core .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition, using ATP/NADH-coupled detection) .
- Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Solubility : Use shake-flask method (PBS pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors (e.g., A₂A receptor PDB: 3REY) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (100-ns trajectories, RMSD/RMSF metrics) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. What strategies resolve contradictions in activity data across different assay systems?
- Methodological Answer :
- Assay replication : Repeat experiments in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Epistatic analysis : Use CRISPR/Cas9-modified cell lines to isolate target-specific effects .
Q. How can the compound’s pharmacokinetic profile be enhanced without structural redesign?
- Methodological Answer :
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated hydroxypropyl) to improve oral bioavailability .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Chemical proteomics : Use photoaffinity labeling with biotinylated analogs to map interactomes .
- In vivo imaging : Near-infrared probes for real-time biodistribution tracking in rodent models .
Methodological Frameworks
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Align with established hypotheses (e.g., purine analogs as kinase inhibitors) and use systems biology approaches to map polypharmacology . Prioritize phenotypic screening in disease-relevant models (e.g., 3D tumor spheroids) .
Q. What statistical methods address variability in high-throughput screening data?
- Methodological Answer :
- Z-factor analysis : Validate assay robustness (Z’ >0.5) .
- ANOVA with post-hoc tests : Identify significant outliers in dose-response curves .
- Machine learning : Random Forest models to classify active/inactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
